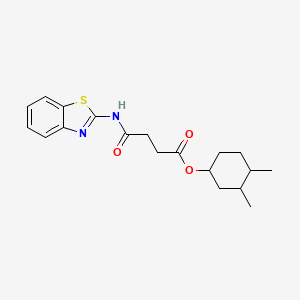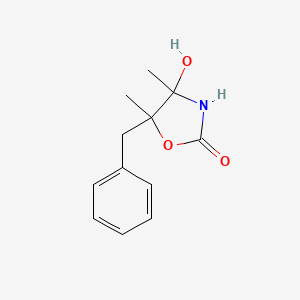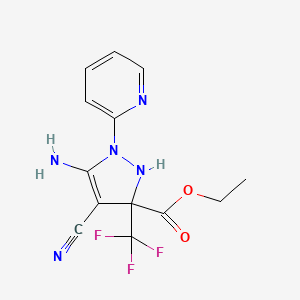
3,4-dimethylcyclohexyl 4-(1,3-benzothiazol-2-ylamino)-4-oxobutanoate
Vue d'ensemble
Description
3,4-dimethylcyclohexyl 4-(1,3-benzothiazol-2-ylamino)-4-oxobutanoate, also known as DBOB, is a synthetic compound that has been widely researched for its potential applications in various fields. This compound is a derivative of cyclohexane and contains a benzothiazole ring. DBOB has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mécanisme D'action
The exact mechanism of action of 3,4-dimethylcyclohexyl 4-(1,3-benzothiazol-2-ylamino)-4-oxobutanoate is not fully understood, but it is believed to exert its biological effects by modulating various signaling pathways in cells. 3,4-dimethylcyclohexyl 4-(1,3-benzothiazol-2-ylamino)-4-oxobutanoate has been found to inhibit the activity of certain enzymes and proteins that are involved in inflammation and oxidative stress, leading to a reduction in these processes.
Biochemical and Physiological Effects:
3,4-dimethylcyclohexyl 4-(1,3-benzothiazol-2-ylamino)-4-oxobutanoate has been shown to exhibit various biochemical and physiological effects in both in vitro and in vivo studies. In vitro studies have shown that 3,4-dimethylcyclohexyl 4-(1,3-benzothiazol-2-ylamino)-4-oxobutanoate can inhibit the production of pro-inflammatory cytokines and reactive oxygen species, while increasing the activity of antioxidant enzymes. In vivo studies have shown that 3,4-dimethylcyclohexyl 4-(1,3-benzothiazol-2-ylamino)-4-oxobutanoate can reduce inflammation and oxidative stress in animal models of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
3,4-dimethylcyclohexyl 4-(1,3-benzothiazol-2-ylamino)-4-oxobutanoate has several advantages as a research tool, including its high purity and stability, as well as its ability to modulate various signaling pathways in cells. However, 3,4-dimethylcyclohexyl 4-(1,3-benzothiazol-2-ylamino)-4-oxobutanoate also has some limitations, including its relatively high cost and the need for specialized equipment and expertise to synthesize and handle the compound.
Orientations Futures
There are several potential future directions for research on 3,4-dimethylcyclohexyl 4-(1,3-benzothiazol-2-ylamino)-4-oxobutanoate. One area of interest is the development of 3,4-dimethylcyclohexyl 4-(1,3-benzothiazol-2-ylamino)-4-oxobutanoate-based drugs for the treatment of inflammatory diseases and cancer. Another area of interest is the use of 3,4-dimethylcyclohexyl 4-(1,3-benzothiazol-2-ylamino)-4-oxobutanoate as a tool for studying various signaling pathways in cells, which could lead to a better understanding of the underlying mechanisms of various diseases. Additionally, 3,4-dimethylcyclohexyl 4-(1,3-benzothiazol-2-ylamino)-4-oxobutanoate could be investigated for its potential applications in materials science and agriculture.
Applications De Recherche Scientifique
3,4-dimethylcyclohexyl 4-(1,3-benzothiazol-2-ylamino)-4-oxobutanoate has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 3,4-dimethylcyclohexyl 4-(1,3-benzothiazol-2-ylamino)-4-oxobutanoate has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases. 3,4-dimethylcyclohexyl 4-(1,3-benzothiazol-2-ylamino)-4-oxobutanoate has also been investigated for its anticancer properties, and preliminary studies have shown promising results.
Propriétés
IUPAC Name |
(3,4-dimethylcyclohexyl) 4-(1,3-benzothiazol-2-ylamino)-4-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-12-7-8-14(11-13(12)2)24-18(23)10-9-17(22)21-19-20-15-5-3-4-6-16(15)25-19/h3-6,12-14H,7-11H2,1-2H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVNWZHECOZDNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1C)OC(=O)CCC(=O)NC2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethylcyclohexyl 4-(1,3-benzothiazol-2-ylamino)-4-oxobutanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(4-isopropyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B4303642.png)
![7-amino-5-(4-ethoxyphenyl)-4-oxo-1,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B4303650.png)
![2-imino-5-[3-methoxy-4-(2-piperidin-1-ylethoxy)benzylidene]-3-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1,3-thiazolidin-4-one](/img/structure/B4303651.png)
![3-[4-(cyclopentyloxy)phenyl]-3-[(2-thienylcarbonyl)amino]propanoic acid](/img/structure/B4303654.png)
amino]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide](/img/structure/B4303665.png)
amino]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide](/img/structure/B4303667.png)
![N-[5-(4-methylbenzyl)-1,3,4-thiadiazol-2-yl]-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide](/img/structure/B4303680.png)
![4-methoxy-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B4303685.png)

![3,4-dimethylcyclohexyl 4-[(3,4-dichlorophenyl)amino]-4-oxobutanoate](/img/structure/B4303699.png)
![3,4-dimethylcyclohexyl 4-[(2,4-difluorophenyl)amino]-4-oxobutanoate](/img/structure/B4303707.png)


![3-(4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B4303751.png)